Cas no 2679938-01-1 ((3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid)

(3R)-3-Acetamido-4-(2-fluorophenyl)butanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive molecules. The (R)-configuration at the 3-position ensures stereochemical precision, which is critical for targeted biological activity. The 2-fluorophenyl moiety enhances metabolic stability and binding affinity in receptor interactions, while the acetamido and carboxylic acid functional groups provide versatile sites for further derivatization. This compound is valued for its high purity and well-defined stereochemistry, making it suitable for research in medicinal chemistry and drug discovery. Its structural features contribute to its utility in designing enzyme inhibitors or peptidomimetics with improved pharmacokinetic properties.
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid structure
2679938-01-1 structure
Product name:(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
CAS No:2679938-01-1
MF:C12H14FNO3
MW:239.24286699295
CID:5645080
PubChem ID:158672317

(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28276704
    • 2679938-01-1
    • (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
    • Inchi: 1S/C12H14FNO3/c1-8(15)14-10(7-12(16)17)6-9-4-2-3-5-11(9)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1
    • InChI Key: IECDACGOBJTOAA-SNVBAGLBSA-N
    • SMILES: FC1C=CC=CC=1C[C@H](CC(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 239.09577147g/mol
  • Monoisotopic Mass: 239.09577147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.4Ų

(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28276704-0.05g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-28276704-10g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1
10g
$2701.0 2023-09-09
Enamine
EN300-28276704-10.0g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-28276704-0.1g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-28276704-0.25g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-28276704-5.0g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-28276704-1g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1
1g
$628.0 2023-09-09
Enamine
EN300-28276704-1.0g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-28276704-0.5g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-28276704-2.5g
(3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid
2679938-01-1 95.0%
2.5g
$1230.0 2025-03-19

Additional information on (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid

Comprehensive Overview of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid (CAS No. 2679938-01-1)

The compound (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid (CAS No. 2679938-01-1) is a chiral organic molecule featuring a fluorophenyl group and an acetamido side chain. This structure makes it a valuable intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators. Its unique stereochemistry, highlighted by the (3R)-configuration, plays a critical role in its biological activity, attracting significant interest from medicinal chemists.

Recent trends in drug discovery emphasize the importance of fluorinated compounds, as the introduction of fluorine atoms can enhance metabolic stability and bioavailability. The 2-fluorophenyl moiety in (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid aligns with this trend, making it a subject of study for applications in central nervous system (CNS) therapeutics and anti-inflammatory agents. Researchers are also exploring its potential in peptide mimetics, where its carboxylic acid group facilitates conjugation with other bioactive molecules.

From a synthetic perspective, the preparation of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid often involves asymmetric synthesis techniques to ensure high enantiomeric purity. This is crucial because the (3R)-enantiomer may exhibit significantly different pharmacological properties compared to its (3S)-counterpart. Analytical methods such as HPLC and chiral chromatography are commonly employed to verify its purity, addressing the growing demand for high-quality chiral building blocks in drug development.

The compound’s relevance extends to computational chemistry and molecular docking studies, where its interactions with target proteins are modeled to predict efficacy. This approach is particularly valuable in fragment-based drug design, a strategy gaining traction in the pharmaceutical industry. Additionally, its structural features make it a candidate for PROTAC (Proteolysis Targeting Chimeras) applications, a cutting-edge technology for targeted protein degradation.

In the context of green chemistry, efforts are underway to optimize the synthesis of (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid using catalytic methods to reduce waste and improve sustainability. This aligns with broader industry goals to minimize environmental impact while maintaining cost efficiency. Furthermore, its stability under various conditions makes it suitable for long-term storage, a practical consideration for research laboratories.

As the demand for personalized medicine grows, compounds like (3R)-3-acetamido-4-(2-fluorophenyl)butanoic acid are increasingly studied for their potential in biomarker development and precision therapeutics. Its versatility and well-characterized properties position it as a key player in advancing modern drug discovery, addressing both current and emerging healthcare challenges.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd